molecular formula C9H6Cl2F2O4 B1410758 2,3-Dichloro-5-(difluoromethoxy)mandelic acid CAS No. 1803714-71-7

2,3-Dichloro-5-(difluoromethoxy)mandelic acid

Cat. No.: B1410758
CAS No.: 1803714-71-7
M. Wt: 287.04 g/mol
InChI Key: FWDVAUDUHBUPHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-5-(difluoromethoxy)mandelic acid involves multiple steps, including difluoromethylation and chlorination reactions. One common method involves the reaction of a suitable precursor with difluoromethylating agents under controlled conditions . The reaction typically requires the presence of a catalyst and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that utilize advanced difluoromethylation techniques . These processes are designed to be efficient and cost-effective, ensuring the consistent production of high-purity compounds. The use of continuous flow reactors and automated systems helps in maintaining the quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-5-(difluoromethoxy)mandelic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5-(difluoromethoxy)mandelic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy group plays a crucial role in modulating the compound’s reactivity and selectivity . The compound can interact with enzymes and receptors, influencing various biochemical pathways and processes .

Properties

IUPAC Name

2-[2,3-dichloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2F2O4/c10-5-2-3(17-9(12)13)1-4(6(5)11)7(14)8(15)16/h1-2,7,9,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDVAUDUHBUPHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(C(=O)O)O)Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dichloro-5-(difluoromethoxy)mandelic acid
Reactant of Route 2
2,3-Dichloro-5-(difluoromethoxy)mandelic acid
Reactant of Route 3
2,3-Dichloro-5-(difluoromethoxy)mandelic acid
Reactant of Route 4
2,3-Dichloro-5-(difluoromethoxy)mandelic acid
Reactant of Route 5
2,3-Dichloro-5-(difluoromethoxy)mandelic acid
Reactant of Route 6
2,3-Dichloro-5-(difluoromethoxy)mandelic acid

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